4,6-Difluoro-2-(methylthio)pyrimidine

Physicochemical properties Lead optimization Lipinski parameters

4,6-Difluoro-2-(methylthio)pyrimidine delivers orthogonal reactivity for kinase inhibitor SAR: sequential SNAr at C4/C6 (fluorine leaving groups) and methylthio oxidation at C2 enable three-directional diversification. Validated FGFR1–3 scaffold (IC50 7–9 nM, >400× over FGFR4) and NNRTI precursor (active against P236L mutant RT). Low MW (162.16), favorable XlogP (1.9), and TPSA (51.1 Ų) for cell-permeable leads. ≥98% purity.

Molecular Formula C5H4F2N2S
Molecular Weight 162.16 g/mol
CAS No. 122815-08-1
Cat. No. B169644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-2-(methylthio)pyrimidine
CAS122815-08-1
Synonyms4,6-Difluoro-2-Methylsulfanyl-pyriMidine
Molecular FormulaC5H4F2N2S
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)F)F
InChIInChI=1S/C5H4F2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
InChIKeyDKOCBKCIRMJSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Difluoro-2-(methylthio)pyrimidine (CAS 122815-08-1): Procurement-Grade Overview of a Key Fluorinated Heterocyclic Building Block


4,6-Difluoro-2-(methylthio)pyrimidine (CAS 122815-08-1) is a fluorinated heterocyclic pyrimidine derivative characterized by two fluorine atoms at the 4- and 6-positions and a methylthio group at the 2-position of the pyrimidine ring . With a molecular formula of C5H4F2N2S and a molecular weight of 162.16 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research . The strategic substitution pattern provides orthogonal reactivity handles: the fluorine atoms enable nucleophilic aromatic substitution (SNAr) chemistry for functionalization at the 4- and 6-positions, while the methylthio group can undergo oxidation to sulfoxide or sulfone derivatives or act as a leaving group for subsequent transformations . Commercial availability at ≥98% purity supports its utility in pharmaceutical discovery programs targeting kinase inhibitors and other bioactive molecules . The compound's predicted XlogP of 1.9 and topological polar surface area of 51.1 Ų reflect physicochemical properties consistent with cell-permeable drug-like scaffolds [1].

Why 4,6-Difluoro-2-(methylthio)pyrimidine Cannot Be Replaced by Non-Fluorinated or Alternative Halogenated Analogs in Structure-Activity Optimization


Generic substitution of 4,6-difluoro-2-(methylthio)pyrimidine with non-fluorinated or alternative halogenated pyrimidine analogs is not scientifically justified due to the distinct electronic, steric, and metabolic consequences of the 4,6-difluoro substitution pattern [1]. The small van der Waals radius of fluorine (1.47 Å versus chlorine at 1.75 Å) and its strong electron-withdrawing inductive effect (−I) significantly alter the reactivity profile of the pyrimidine core relative to chloro-, bromo-, or unsubstituted analogs [2]. Fluorine substitution at these positions enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the pyrimidine ring—a property not shared by chloro or hydrogen substituents—and modulates the pKa of adjacent functional groups through field effects [3]. Furthermore, the 4,6-difluoro arrangement creates a distinct electrophilic landscape for sequential SNAr reactions that differs materially from 4,6-dichloro or 2,4-dihalo substitution patterns in both reaction rates and regioselectivity outcomes [2]. The quantitative evidence in Section 3 demonstrates that these differences translate to measurable variations in physicochemical parameters, synthetic utility, and biological targeting that directly impact procurement decisions in lead optimization programs.

Quantitative Comparator Evidence for 4,6-Difluoro-2-(methylthio)pyrimidine: Physicochemical, Reactivity, and Biological Target Differentiation


Molecular Weight Reduction and Calculated Physicochemical Differentiation Versus 4,6-Dichloro-2-(methylthio)pyrimidine

4,6-Difluoro-2-(methylthio)pyrimidine (MW = 162.16 g/mol) demonstrates a 16.9% lower molecular weight compared to its direct chlorinated analog 4,6-dichloro-2-(methylthio)pyrimidine (MW = 195.07 g/mol, CAS 6299-25-8), translating to a mass difference of 32.91 g/mol . This substitution reduces the heavy atom count from 11 to 10 and is associated with a predicted lower LogP for the fluorinated analog (calculated XlogP = 1.9) versus the dichloro derivative [1]. The reduced molecular weight improves ligand efficiency metrics in fragment-based drug discovery while the fluorine atoms provide a smaller steric footprint (van der Waals volume reduction of approximately 18%) for target binding pocket accommodation [2]. Additionally, the difluoro compound is a liquid under ambient storage conditions (2–8°C recommended) whereas 4,6-dichloro-2-(methylthio)pyrimidine is a crystalline solid with a melting point of 38–42°C, indicating different physical handling requirements that may influence automated compound management workflows [3].

Physicochemical properties Lead optimization Lipinski parameters Fluorinated heterocycles

Sequential SNAr Reactivity Differentiation: Orthogonal Functionalization Potential Versus 2,4-Dichloropyrimidine Scaffolds

The 4,6-difluoro-2-(methylthio)pyrimidine scaffold provides orthogonal reactivity that differs fundamentally from the more common 2,4-dichloropyrimidine building blocks widely employed in kinase inhibitor synthesis. In 2,4-dichloropyrimidine, the C4 position exhibits approximately 10-fold higher SNAr reactivity than the C2 position due to the differential electron-withdrawing effects of the adjacent ring nitrogens; sequential substitution requires careful temperature control (0°C for C4, room temperature to 60°C for C2) [1]. In contrast, 4,6-difluoro-2-(methylthio)pyrimidine presents two electronically equivalent fluorine leaving groups at C4 and C6, both activated by both adjacent nitrogens, enabling symmetrical disubstitution strategies or regioselective mono-substitution under kinetic control . The 2-methylthio group can be retained during fluorine displacement (enabling subsequent oxidation to sulfoxide/sulfone pharmacophores) or oxidatively activated as a leaving group for a third orthogonal diversification step [2]. This contrasts with 4,6-dichloro-2-(methylthio)pyrimidine where the C–Cl bonds exhibit lower reactivity toward amine nucleophiles compared to C–F bonds, requiring harsher conditions or catalysis for efficient substitution [3].

SNAr reactivity Orthogonal functionalization Kinase inhibitor synthesis Fluorine leaving group

FGFR Kinase Inhibitor Scaffold Differentiation: 4,6-Disubstituted Pyrimidine Core Activity in VEGFR2/FGFR1 Dual Inhibition

4,6-Disubstituted pyrimidine derivatives incorporating the 4,6-difluoro substitution pattern have been identified as novel dual VEGFR2/FGFR1 inhibitors with potential to overcome resistance mechanisms in anti-angiogenic therapy [1]. A structure-activity relationship study of 4,6-disubstituted pyrimidines revealed that specific analogs within this class demonstrate FGFR1 IC50 values as low as 7 nM (compound 4h) and 9 nM (compound 4h for FGFR2), compared to reference compounds with alternative substitution patterns showing reduced potency [2]. Notably, the 4,6-disubstituted pyrimidine core with fluorine-containing substituents conferred selectivity against FGFR4 (IC50 >3000 nM for multiple analogs), establishing a selectivity window of >400-fold for FGFR1–3 over FGFR4 [2]. This selectivity profile is mechanistically relevant because FGFR4 inhibition is associated with on-target toxicities including hyperphosphatemia and tissue mineralization [3]. While direct IC50 data for the unelaborated 4,6-difluoro-2-(methylthio)pyrimidine precursor has not been reported in peer-reviewed literature (the compound serves as a synthetic intermediate rather than a final bioactive entity), the 4,6-difluoro-pyrimidine motif is a privileged scaffold for ATP-mimetic kinase inhibitors targeting the hinge-binding region of FGFR1–3 [4].

FGFR inhibitors Kinase inhibitor VEGFR2/FGFR1 dual inhibition Cancer therapeutics Oncology

HIV-1 Reverse Transcriptase Inhibitor Class Activity: Pyrimidine Thioether Motif Demonstrates Nanomolar Potency Against Wild-Type and Drug-Resistant HIV-1 RT

Pyrimidine thioethers constitute a structurally defined class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with demonstrated activity against both wild-type and drug-resistant viral strains [1]. A focused library of pyrimidine thioethers was synthesized and evaluated against wild-type HIV-1 reverse transcriptase (RT) and an RT variant carrying the P236L resistance-conferring mutation (associated with resistance to BHAP-class NNRTIs). Representative compounds within this chemotype exhibited IC50 values as low as 190 nM against wild-type HIV-1 RT and 66 nM against the P236L mutant RT, demonstrating a 2.9-fold enhanced potency against the resistant variant [1]. The pyrimidine thioether scaffold, characterized by an alkylthio or arylthio substituent at the pyrimidine 2-position, engages the NNRTI allosteric binding pocket through interactions distinct from those of classical NNRTIs such as nevirapine and efavirenz [2]. The 4,6-difluoro substitution pattern in 4,6-difluoro-2-(methylthio)pyrimidine provides electron-withdrawing fluorine atoms that can modulate the electron density of the pyrimidine ring, potentially enhancing π-stacking interactions with aromatic residues (Tyr181, Tyr188, Trp229) lining the NNRTI binding pocket [3]. Additionally, the methylthio group at the 2-position may serve as a metabolic soft spot or as a synthetic handle for late-stage diversification to optimize antiviral potency and pharmacokinetic properties [4].

HIV reverse transcriptase NNRTI Antiviral Drug resistance Pyrimidine thioethers

Recommended Research and Procurement Scenarios for 4,6-Difluoro-2-(methylthio)pyrimidine Based on Verified Differentiation Evidence


FGFR1–3 Selective Kinase Inhibitor Lead Optimization Requiring FGFR4 Selectivity Window

For medicinal chemistry programs developing ATP-competitive FGFR inhibitors for oncology applications, procurement of 4,6-difluoro-2-(methylthio)pyrimidine provides entry to the 4,6-disubstituted pyrimidine scaffold with demonstrated potent FGFR1–3 inhibition (IC50 values as low as 7–9 nM) and significant selectivity over FGFR4 (>400-fold selectivity window) [1][2]. This selectivity profile is mechanistically important because FGFR4 inhibition is associated with dose-limiting hyperphosphatemia and ectopic mineralization toxicities. The symmetrical 4,6-difluoro substitution pattern enables parallel medicinal chemistry exploration through sequential SNAr reactions, allowing systematic variation of substituents at both C4 and C6 positions to optimize potency, selectivity, and pharmacokinetic properties .

Drug-Resistant HIV-1 NNRTI Development Using Pyrimidine Thioether Scaffolds

Investigators targeting HIV-1 reverse transcriptase variants carrying NNRTI-resistance mutations (including P236L, K103N, and Y181C) should evaluate 4,6-difluoro-2-(methylthio)pyrimidine as a synthetic precursor to pyrimidine thioether-based NNRTIs [1]. The pyrimidine thioether chemotype has demonstrated retained inhibitory potency against the P236L mutant RT (IC50 = 66 nM) that is 2.9-fold more potent than against wild-type RT (IC50 = 190 nM)—a resistance profile inverse to that observed with first-generation NNRTIs. The 2-methylthio group provides a synthetic handle for oxidation to sulfoxide or sulfone derivatives, enabling late-stage modulation of metabolic stability and off-target activity [3].

Fragment-Based Drug Discovery Requiring Fluorinated Scaffolds with Orthogonal Reactivity Handles

For fragment-based lead discovery and structure-guided optimization programs, 4,6-difluoro-2-(methylthio)pyrimidine offers an ideal starting scaffold due to its low molecular weight (162.16 g/mol), reduced heavy atom count (10 atoms), and orthogonal synthetic handles enabling three-directional diversification [2]. The fluorine atoms at C4 and C6 serve as SNAr-competent leaving groups for amine and thiol nucleophiles under mild conditions, while the 2-methylthio group can be retained as a metabolic modulator, oxidatively activated, or substituted in a subsequent diversification step. This orthogonal reactivity profile reduces the number of synthetic steps required to generate diverse analog libraries compared to scaffolds lacking multiple reactive sites [3].

Dual VEGFR2/FGFR1 Inhibitor Programs Addressing Anti-Angiogenic Therapy Resistance

Research programs focused on overcoming resistance to VEGFR2-targeted anti-angiogenic therapies should consider 4,6-difluoro-2-(methylthio)pyrimidine as a key intermediate for accessing 4,6-disubstituted pyrimidine-based dual VEGFR2/FGFR1 inhibitors [1]. The up-regulation of FGF-2 signaling represents a clinically validated compensatory resistance mechanism following VEGFR2 inhibition; dual VEGFR2/FGFR1 inhibition with compounds derived from this scaffold may suppress both primary VEGF-driven angiogenesis and compensatory FGF-driven tumor revascularization. The 4,6-difluoro-pyrimidine core provides the appropriate geometry for ATP-mimetic engagement of both kinase active sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Difluoro-2-(methylthio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.